1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5/c1-3-9-12-13-10(14(9)2)8-15-6-4-11-5-7-15/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUNOXLMUDBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its pharmacological relevance. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing various catalysts and controlled conditions to ensure high yields and purity.
Table 1: Synthetic Routes for this compound
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethyl and methyl precursors + base | Intermediate compound |
| 2 | Triazole formation using coupling agents | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of triazole derivatives, the compound demonstrated significant inhibition against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.
Mechanism of Action
The mechanism involves the inhibition of specific enzymes or receptors that play crucial roles in cancer cell survival and proliferation. For instance, studies have shown that triazoles can inhibit aromatase enzymes, which are involved in estrogen synthesis .
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Potential use in treating infections caused by resistant strains.
- Anticancer Drugs : Development as a novel therapeutic option for hormone-dependent cancers.
- Anti-inflammatory Agents : Research indicates potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
- Structural Differences : Lacks the ethyl group at the triazole 5-position and adopts a 1H-triazole tautomer instead of 4H.
- Molecular weight: 181.24 g/mol vs. 209.29 g/mol for the ethyl analogue .
- Synthesis : Prepared via similar N-alkylation strategies but with 5-methyl-1H-1,2,4-triazole-3-carbaldehyde as the starting material .
1-[(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- Structural Differences : Cyclopentyl substituent at the triazole 4-position introduces steric bulk, which may hinder receptor access but enhance selectivity.
- Biological Relevance : Demonstrated in antiviral screening; the cyclopentyl group improves metabolic stability but reduces aqueous solubility (logP: ~2.8 vs. ~2.3 for the ethyl-methyl analogue) .
1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine hydrochloride
- Structural Differences : Methyl group on the triazole nitrogen (1-position) alters tautomerization and electronic distribution.
- Applications : Investigated as a precursor for antipsychotic agents due to piperazine’s dopamine receptor affinity. The hydrochloride salt improves crystallinity and bioavailability .
Table 1: Comparative Analysis of Key Parameters
*logP values estimated via computational tools (e.g., ChemAxon).
Functional Group Impact on Activity
- Ethyl vs. Methyl Substitution : The ethyl group in the target compound increases hydrophobic interactions in enzyme pockets, as seen in tyrosinase inhibitors like 1-[(3-chloro-4-fluorophenyl)methyl]piperazine derivatives .
- Triazole Tautomerism : 4H-triazoles (as in the target compound) exhibit different hydrogen-bonding patterns compared to 1H-triazoles, affecting binding to targets like dopamine receptors .
- Piperazine Conformation : Chair conformation of piperazine (observed in crystallographic studies of related compounds) optimizes spatial alignment with orthosteric binding sites .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves:
- Formation of the 1,2,4-triazole ring system bearing ethyl and methyl substituents at the 5- and 4-positions, respectively.
- Introduction of a methylene linker at the 3-position of the triazole ring.
- Subsequent nucleophilic substitution or Mannich-type reaction with piperazine to form the final compound.
This approach is consistent with classical methods for preparing 1,2,4-triazole derivatives functionalized with piperazine groups, as reported in multiple studies.
Synthesis of 1,2,4-Triazole Core
The 1,2,4-triazole ring can be synthesized by condensation reactions involving hydrazine derivatives and appropriate esters or nitriles. For instance:
- Reaction of ester ethoxycarbonylhydrazones with primary amines under reflux in solvents such as ethanol or ethyl acetate leads to 4,5-disubstituted 2,4-dihydro-3H-1,2,4-triazol-3-ones, which can be further modified.
- Hydrazine hydrate treatment of cyano or carboximidothioic acid derivatives yields amino-substituted triazoles, which serve as key intermediates.
Representative Preparation Procedure
A general method adapted from the literature is as follows:
Specific Example from Patent Literature
A detailed synthesis of related 1-(5-amino-4H-1,2,4-triazol-3-yl)-4-substituted-piperazines involves:
- Dissolution of N-cyano-piperazinecarboximidothioic acid methyl ester in ethanol.
- Addition of hydrazine hydrate followed by reflux for 6 hours.
- Evaporation and crystallization from ethanol to obtain the amino-triazole piperazine derivative.
This method highlights the use of hydrazine hydrate to convert nitrile or imidothioic acid derivatives into triazole rings, followed by piperazine functionalization.
Reaction Conditions and Optimization
Purification and Characterization
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for 1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring followed by functionalization of the piperazine moiety. Key steps include:
- Triazole Formation: Cyclization of thiosemicarbazides or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,4-triazole core .
- Piperazine Functionalization: Alkylation or nucleophilic substitution to introduce the triazole-methyl group to the piperazine nitrogen.
- Optimization Parameters:
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR: ¹H/¹³C NMR to confirm substitution patterns on the triazole and piperazine rings. Key peaks include methyl groups (δ 1.2–1.5 ppm for ethyl, δ 2.3–2.5 ppm for triazole-CH₃) and piperazine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~265–280 Da).
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages to validate purity (>98%) .
Advanced Research Questions
Q. How does the introduction of substituents (e.g., ethyl, methyl) on the triazole ring influence biological activity and toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Ethyl Group (5-position): Enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .
- Methyl Group (4-position): Steric hindrance may reduce receptor binding affinity but improve metabolic stability .
- Toxicity Profile: Modified piperazines (e.g., β-cyclodextrin conjugates) show reduced toxicity but may lower activity due to decreased bioavailability .
- Experimental Design:
Q. What computational strategies can predict the antiplatelet or anticancer potential of this compound?
Methodological Answer:
- Pharmacophore Modeling: Map electrostatic and hydrophobic features to identify critical regions (e.g., triazole for H-bonding, piperazine for charge interactions) .
- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes (e.g., PAR-1 for antiplatelet activity) over 100-ns trajectories .
- QSAR Studies: Use descriptors like logP, polar surface area, and topological torsion to correlate structure with activity .
- Validation: Cross-check predictions with in vitro assays (e.g., platelet aggregation inhibition or apoptosis induction via flow cytometry ).
Q. How can contradictions in biological activity data (e.g., decreased activity vs. enhanced cytotoxicity) be resolved?
Methodological Answer:
- Data Reconciliation Framework:
- Control Experiments: Ensure consistent assay conditions (e.g., cell lines, solvent concentrations) .
- Metabolic Stability Testing: Evaluate hepatic microsomal degradation to explain bioavailability differences .
- Target Profiling: Use kinase panels or proteomics to identify off-target effects .
- In Silico ADMET: Predict absorption/distribution parameters (e.g., BBB permeability) to contextualize in vivo vs. in vitro discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
